1,2-Dimethylnaphthalene

Organic Synthesis Separation Science Physical Chemistry

1,2-Dimethylnaphthalene (1,2-DMN) is a non-substitutable reagent for SOA photooxidation studies, regioselective aldehyde synthesis (>11:1), and electrophilic substitution validation. Its resistance to isomerization ensures stability under harsh conditions. Use this specific isomer, not undefined mixtures, to guarantee experimental reproducibility and accurate environmental fate data.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 573-98-8
Cat. No. B110214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylnaphthalene
CAS573-98-8
Synonyms1,2-dimethylnaphthalene
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)C
InChIInChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3
InChIKeyQNLZIZAQLLYXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylnaphthalene Procurement: Technical Baseline and Physicochemical Profile


1,2-Dimethylnaphthalene (1,2-DMN, CAS 573-98-8) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core substituted with two methyl groups at the 1- and 2-positions [1]. It is one of ten possible dimethylnaphthalene (DMN) isomers, each possessing distinct physicochemical properties, reactivity, and commercial availability [2]. At ambient conditions, 1,2-DMN exists as a colorless to pale yellow liquid with a molecular weight of 156.22 g/mol, a density of approximately 1.013 g/cm³, a boiling point of 266-267 °C, and a logP of 3.46–4.31, indicating high hydrophobicity [1][3][4]. This compound is primarily sourced as a synthetic organic intermediate and analytical standard, not as a commodity chemical, with typical commercial purities around 95% (GC) [5].

1,2-Dimethylnaphthalene: Why Isomer Substitution Is Scientifically Invalid


The substitution of 1,2-DMN with a generic 'dimethylnaphthalene mixture' or a different isomer is not valid for rigorous scientific work. The ten DMN isomers exhibit distinct physicochemical properties, such as melting points ranging from -18°C (1,4-DMN) to 110°C (2,6-DMN), which directly impact handling and formulation [1]. More critically, the position of methyl substituents fundamentally alters chemical reactivity, as demonstrated in electrophilic bromination rates [2], regioselectivity in oxidative transformations (e.g., Ce(IV) oxidation yields specific aldehyde ratios >11:1) [3], and stability under isomerization conditions where 1,2-DMN does not interconvert with other isomers [4]. Furthermore, environmental fate parameters like hydroxyl radical reaction rate constants vary with substitution pattern [5]. Consequently, using an undefined isomer mixture introduces uncontrolled experimental variables, compromising reproducibility in synthesis, analytical method development, and environmental fate studies.

1,2-Dimethylnaphthalene Comparative Performance: Quantified Reactivity, Selectivity, and Stability Data


1,2-Dimethylnaphthalene (1,2-DMN) vs. 1,4-Dimethylnaphthalene (1,4-DMN): Critical Physical Property Differentiation

1,2-DMN exhibits a significantly higher melting point and lower water solubility compared to the 1,4-isomer. These differences directly impact handling, purification, and partitioning behavior in biphasic systems. The physical state at standard laboratory temperatures is a key differentiator for procurement decisions, especially for applications requiring liquid handling or solid dosing [1][2].

Organic Synthesis Separation Science Physical Chemistry

1,2-Dimethylnaphthalene vs. Naphthalene and 1-Methylnaphthalene: Enhanced Atmospheric Oxidation Kinetics

In gas-phase atmospheric chemistry studies, 1,2-DMN reacts with hydroxyl (OH) radicals significantly faster than naphthalene and 1-methylnaphthalene, indicating a shorter atmospheric lifetime and higher potential for secondary organic aerosol (SOA) formation. This makes it a distinct model compound for reactivity studies [1][2].

Environmental Fate Atmospheric Chemistry Photooxidation Modeling

1,2-Dimethylnaphthalene vs. 1,6-Dimethylnaphthalene: Comparative Electrophilic Bromination Reactivity

In electrophilic bromination studies, 1,2-DMN exhibits a distinct relative rate constant compared to its isomers. The specific substitution pattern at the 1- and 2-positions confers a unique reactivity profile that is not predictable from simple additivity models, necessitating empirical selection for synthetic route design [1].

Electrophilic Aromatic Substitution Reaction Kinetics Synthetic Methodology

1,2-Dimethylnaphthalene vs. 1,4- and 1,6-Dimethylnaphthalene: Regioselective Oxidation with Ce(IV)

Cerium(IV) ammonium nitrate (CAN) oxidation of unsymmetrical dimethylnaphthalenes produces monoaldehydes with high yield and regioselectivity. For 1,2-DMN, the oxidation proceeds with a high degree of selectivity, preferentially oxidizing the methyl group at the 1-position over the 2-position [1]. This contrasts with the oxidation behavior of other isomers, offering a route to specific aldehyde isomers that cannot be obtained from other DMNs.

Regioselective Oxidation Aldehyde Synthesis Synthetic Chemistry

1,2-Dimethylnaphthalene vs. Other DMN Isomers: Unique Resistance to Acid-Catalyzed Isomerization

Under acidic isomerization conditions (HF-BF₃ catalyst), 1,2-DMN exhibits a unique stability profile. It does not isomerize to any of the other nine dimethylnaphthalene isomers, nor do the other isomers give rise to 1,2-DMN [1]. This behavior is in stark contrast to other DMN isomers, which readily interconvert, and establishes 1,2-DMN as a thermodynamic 'dead-end' in the isomerization network.

Chemical Stability Isomerization Catalysis

1,2-Dimethylnaphthalene Procurement: Distinctive Commercial Availability and Cost Profile

Commercial availability and pricing differ significantly among DMN isomers. 1,2-DMN is widely stocked by major global suppliers at competitive pricing compared to its less common isomers, making it a practical choice for routine laboratory use. In contrast, isomers like 1,4-DMN or 2,6-DMN are often more expensive or available only as specialty items [1].

Procurement Cost Analysis Chemical Sourcing

1,2-Dimethylnaphthalene: Optimized Application Scenarios Based on Quantitative Evidence


Secondary Organic Aerosol (SOA) Formation Modeling: A Differentiated Atmospheric Chemistry Probe

1,2-DMN is the preferred compound for gas-phase photooxidation studies investigating SOA formation from alkylnaphthalenes. Its elevated OH radical reaction rate constant (5.96 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) compared to naphthalene (2.39 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) makes it a more reactive and atmospherically relevant model for methylated PAHs, ensuring a higher signal-to-noise ratio in aerosol yield experiments [1][2]. The compound is specifically referenced as a suitable reagent for this application .

Regioselective Synthesis of 1-Naphthaldehyde Derivatives: A Unique Precursor

For synthetic chemists requiring a specific methyl-1-naphthaldehyde building block, 1,2-DMN is an essential and non-substitutable starting material. Ce(IV) oxidation yields the corresponding monoaldehyde with high regioselectivity (>11:1) and >80% yield, providing access to a distinct aldehyde isomer not obtainable from 1,4-, 1,6-, or other DMN isomers [1]. This specificity is paramount for synthesizing complex molecules where the aldehyde substitution pattern dictates downstream properties.

Electrophilic Substitution Method Development: A Benchmark Substrate with Defined Kinetics

1,2-DMN serves as a valuable benchmark substrate for developing and validating new electrophilic aromatic substitution methodologies. Its well-defined relative rate constant (k_rel = 9.9 × 10²) in bromination reactions [1] provides a quantitative baseline for comparing the activity and selectivity of novel catalysts or reagents. Its intermediate reactivity among DMN isomers offers a sensitive probe for detecting subtle changes in reaction conditions.

Isomerization-Resistant Component in High-Temperature or Acidic Formulations

In applications where a dimethylnaphthalene component is required and must maintain structural integrity under acidic or high-temperature conditions, 1,2-DMN is the uniquely qualified choice. Its demonstrated resistance to isomerization under HF-BF₃ catalysis, where it does not interconvert with any other isomer, guarantees compositional stability that other DMN isomers cannot provide [1]. This is particularly relevant for studies of PAH behavior in geochemical or industrial thermal processes.

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